molecular formula C16H15NO B11873580 6-Methoxy-1-methyl-2-phenyl-1H-indole CAS No. 857380-25-7

6-Methoxy-1-methyl-2-phenyl-1H-indole

Cat. No.: B11873580
CAS No.: 857380-25-7
M. Wt: 237.30 g/mol
InChI Key: SBXDHFCIEVASHU-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-2-phenyl-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 6th position, a methyl group at the 1st position, and a phenyl group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions. For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

6-Methoxy-1-methyl-2-phenyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to diverse biological effects. For instance, it may inhibit certain enzymes or bind to specific receptors, modulating cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-phenyl-1H-indole: Lacks the methoxy group at the 6th position.

    6-Methoxy-2-phenyl-1H-indole: Lacks the methyl group at the 1st position.

    6-Methoxy-1-methyl-1H-indole: Lacks the phenyl group at the 2nd position.

Uniqueness

6-Methoxy-1-methyl-2-phenyl-1H-indole is unique due to the specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6th position, the methyl group at the 1st position, and the phenyl group at the 2nd position provides distinct properties compared to other indole derivatives .

Properties

CAS No.

857380-25-7

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

6-methoxy-1-methyl-2-phenylindole

InChI

InChI=1S/C16H15NO/c1-17-15(12-6-4-3-5-7-12)10-13-8-9-14(18-2)11-16(13)17/h3-11H,1-2H3

InChI Key

SBXDHFCIEVASHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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